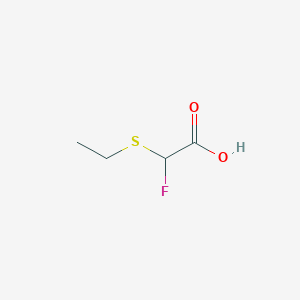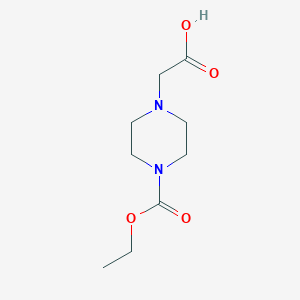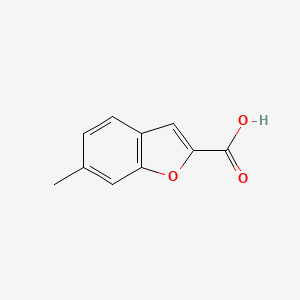
1-(Ethylamino)-2-methylpropan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethylamino)-2-methylpropan-2-ol hydrochloride is a chemical compound with the molecular formula C6H16ClNO. It is a derivative of amines and is often used in various chemical and pharmaceutical applications. This compound is known for its unique structure, which includes an ethylamino group attached to a methylpropanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride typically involves the reaction of ethylamine with a suitable precursor, such as 2-methylpropan-2-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include ethylamine and hydrochloric acid. The reaction is usually performed at a moderate temperature and pressure to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters. The process may include steps such as distillation, crystallization, and purification to obtain the final product in high purity. Industrial production methods are designed to be efficient and cost-effective, ensuring a consistent supply of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
1-(Ethylamino)-2-methylpropan-2-ol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
1-(Ethylamino)-2-methylpropan-2-ol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride include:
- 2-(Diethylamino)-1,1-diphenyl-1-propanol hydrochloride
- 1-(Diethylamino)-3-phenoxy-2-propanol hydrochloride
- 2-(Ethylamino)-2-methyl-1-(2-methylphenyl)-1-propanone hydrochloride .
Uniqueness
This compound is unique due to its specific structure and the presence of both ethylamino and methylpropanol groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-(ethylamino)-2-methylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-4-7-5-6(2,3)8;/h7-8H,4-5H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBBIFUDNLEJEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C)(C)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115893-43-1 |
Source


|
| Record name | 2-Propanol, 1-(ethylamino)-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115893-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3,4-Difluorophenyl)formamido]propanoic acid](/img/structure/B1369397.png)










